

# An In-depth Technical Guide to 2-(2,2-Dimethyl-propionylamino)-isonicotinic Acid

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## Compound of Interest

**Compound Name:** 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid

**Cat. No.:** B1341628

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**Audience:** Researchers, scientists, and drug development professionals.

**Disclaimer:** Publicly accessible scientific literature and patent databases lack specific information regarding the detailed discovery, history, and dedicated biological evaluation of **2-(2,2-Dimethyl-propionylamino)-isonicotinic acid** (CAS 470463-34-4). This guide provides a comprehensive overview based on the well-established chemistry and biological activities of the parent isonicotinic acid scaffold and its derivatives, supplemented with a plausible synthetic protocol and hypothesized biological context.

## Introduction and Background

**2-(2,2-Dimethyl-propionylamino)-isonicotinic acid**, also known as 2-pivalamidoisonicotinic acid, belongs to the broad class of pyridine carboxylic acid derivatives. This family of compounds is of significant interest in medicinal chemistry, having yielded a plethora of therapeutic agents. The parent molecule, isonicotinic acid, is a structural isomer of nicotinic acid (Vitamin B3) and serves as a foundational scaffold for numerous drugs.

The most notable derivative is isonicotinic acid hydrazide, universally known as isoniazid, a cornerstone first-line treatment for tuberculosis (TB). The extensive research into isoniazid has spurred the synthesis and evaluation of a vast number of analogues to explore new therapeutic applications and to understand their structure-activity relationships (SAR). SAR studies have shown that substitution at the 2-position of the isonicotinic acid ring is generally well-tolerated and can modulate biological activity.

While the specific impetus for the initial synthesis of **2-(2,2-Dimethyl-propionylamino)-isonicotinic acid** is not documented, it was likely developed as part of a larger chemical library for high-throughput screening or as an intermediate in the synthesis of more complex molecules. Its structural features—a pyridine core known for interacting with biological targets and a bulky, lipophilic pivaloyl group—suggest potential applications in areas where cell permeability and specific steric interactions are crucial.

## Physicochemical Properties and Identifiers

Quantitative experimental data for this specific molecule is not available in public literature. The following table summarizes its basic chemical identifiers.

| Property          | Value   |
|-------------------|---|
| IUPAC Name        | 2-(2,2-dimethylpropanamido)pyridine-4-carboxylic acid         |
| Synonym           | 2-pivalamidoisonicotinic acid                                 |
| CAS Number        | 470463-34-4   |
| Molecular Formula | C <sub>11</sub> H <sub>14</sub> N <sub>2</sub> O <sub>3</sub> |
| Molecular Weight  | 222.24 g/mol  |
| Canonical SMILES  | CC(C)(C)C(=O)NC1=NC=C(C=C1)C(=O)O                             |

## Postulated Synthesis Protocol

A detailed experimental protocol for the synthesis of **2-(2,2-Dimethyl-propionylamino)-isonicotinic acid** is not explicitly published. However, a plausible and chemically sound synthetic route can be postulated based on standard organic chemistry methodologies, starting from commercially available 2-aminoisonicotinic acid.

Objective: To synthesize **2-(2,2-Dimethyl-propionylamino)-isonicotinic acid** via acylation of 2-aminoisonicotinic acid.

Materials:

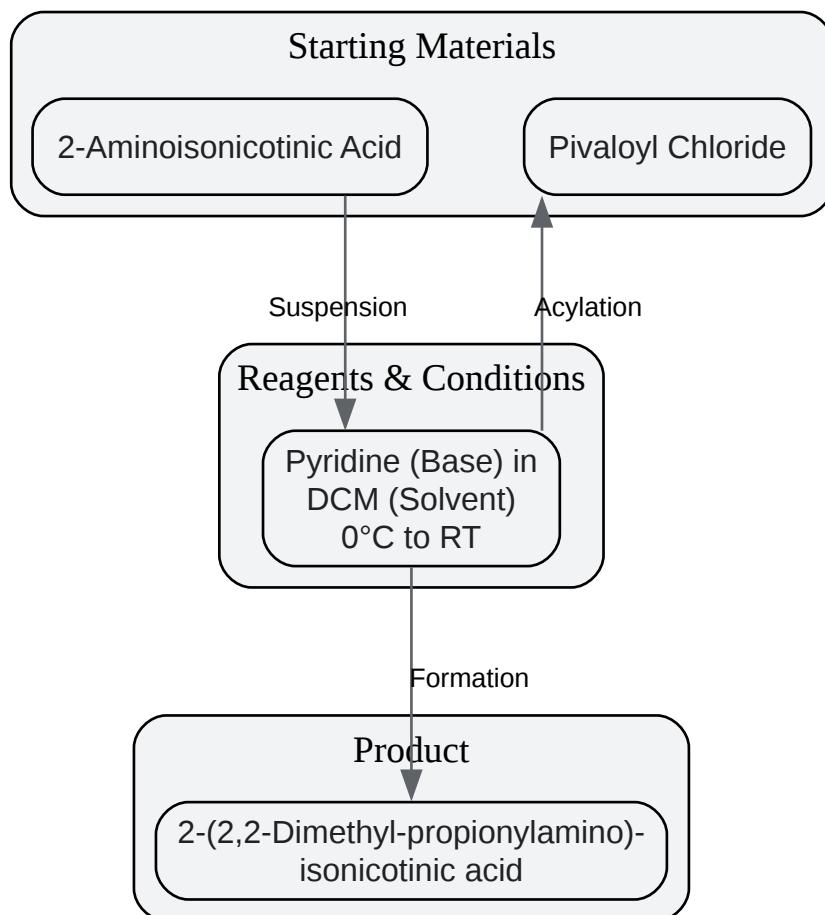
- 2-Aminoisonicotinic acid
- Pivaloyl chloride (2,2-dimethylpropanoyl chloride)
- Anhydrous pyridine or another suitable non-protic base (e.g., triethylamine)
- Anhydrous polar aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
- Hydrochloric acid (HCl), 1M solution
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Standard laboratory glassware and magnetic stirrer
- Rotary evaporator
- Thin Layer Chromatography (TLC) apparatus

**Methodology:**

- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-aminoisonicotinic acid (1 equivalent) in anhydrous DCM.
- Base Addition: Add anhydrous pyridine (2-3 equivalents) to the suspension. The pyridine acts as both a solvent aid and an acid scavenger.
- Acylation: Cool the mixture to 0°C using an ice bath. Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the stirred mixture. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC, observing the consumption of the starting material.
- Workup:

- Upon completion, quench the reaction by slowly adding water.
- Acidify the mixture with 1M HCl to a pH of ~2-3. This step protonates the product's carboxylic acid and the pyridine nitrogen, aiding in its precipitation or extraction.
- If a precipitate forms, it can be collected by filtration, washed with cold water, and dried.
- Alternatively, the product can be extracted from the aqueous layer using a suitable organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous MgSO<sub>4</sub>, filtered, and concentrated under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the final product, **2-(2,2-Dimethyl-propionylamino)-isonicotinic acid**.

Characterization: The final product's identity and purity should be confirmed using standard analytical techniques such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, Mass Spectrometry, and HPLC.



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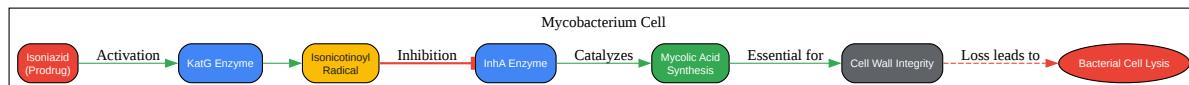
Caption: Postulated synthetic workflow for the target compound.

## Hypothesized Biological Relevance and Signaling

Given the absence of specific biological data, the potential activity of **2-(2,2-Dimethyl-propionylamino)-isonicotinic acid** can be inferred from its structural similarity to known bioactive molecules.

**A. Antitubercular Activity:** The isonicotinic acid scaffold is central to the action of isoniazid, which inhibits the synthesis of mycolic acid, a critical component of the *Mycobacterium* tuberculosis cell wall. Isoniazid is a prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG. The resulting isonicotinoyl radical then covalently adducts with NAD<sup>+</sup>, and this complex potently inhibits InhA, the enoyl-acyl carrier protein reductase involved in mycolic acid biosynthesis.

While the pivalamido group at the 2-position would significantly alter the molecule's properties compared to isoniazid's hydrazide group, it is conceivable that the compound could be explored for antitubercular activity. The bulky pivaloyl group might influence enzyme binding or cell wall penetration.



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Caption: Isoniazid's mechanism, a potential pathway for related compounds.

B. Anti-inflammatory and Kinase Inhibition: Many pyridine-based compounds have been developed as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways involved in inflammation and cancer. For example, substituted 2-aminopyridines are known to be potent inhibitors of cyclin-dependent kinases (CDKs). It is plausible that **2-(2,2-Dimethyl-propionylamino)-isonicotinic acid** could have been synthesized as part of a discovery program targeting kinases or other enzymes where the pyridine core acts as a hinge-binding motif.

## Conclusion and Future Directions

**2-(2,2-Dimethyl-propionylamino)-isonicotinic acid** represents an under-investigated molecule within a well-validated pharmacophore class. While its specific discovery and purpose remain undocumented in the public domain, its structure provides a clear rationale for its synthesis and potential biological relevance.

Future research should focus on:

- Definitive Synthesis and Characterization: Executing the postulated synthesis and fully characterizing the compound to establish a reference standard.

- Biological Screening: Evaluating the compound in a broad range of assays, including antimicrobial (especially against M. tuberculosis), anti-inflammatory, and kinase inhibition panels.
- Structure-Activity Relationship Studies: Using the compound as a starting point for further chemical modifications to probe its SAR and optimize for any identified biological activity.

This technical guide, while highlighting the current information gap, provides a solid foundation for any researcher or drug development professional interested in exploring the potential of this and related isonicotinic acid derivatives.

- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(2,2-Dimethyl-propionylamino)-isonicotinic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1341628#discovery-and-history-of-2-2-dimethyl-propionylamino-isonicotinic-acid>]

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